1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate

Overview

Description

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H13F3N2O3 and a molecular weight of 254.21 g/mol . It is known for its unique structure, which includes an azetidine ring and a pyrrolidinone moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with pyrrolidinone under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a lead compound in drug discovery. Its structural features suggest possible interactions with biological targets, making it a candidate for developing therapeutics aimed at various diseases.

- Receptor Modulation : Studies have shown that related compounds can act as modulators of specific receptors, such as CCR6, which is implicated in inflammatory responses and cancer metastasis. This opens avenues for exploring the therapeutic potential of 1-(azetidin-3-yl)pyrrolidin-2-one in treating autoimmune diseases and cancers .

Biological Research

-

Biochemical Pathways : The compound can be utilized to study various biochemical pathways due to its ability to interact with enzymes and receptors. Its effects on cellular signaling can provide insights into disease mechanisms.

- Example : Investigations into the modulation of neurotransmitter systems have highlighted the potential of such compounds in neuropharmacology, particularly concerning anxiety and depression treatments.

Material Science

- Polymer Chemistry : The unique chemical structure allows for incorporation into polymer matrices, potentially leading to the development of new materials with enhanced properties.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug development, receptor modulation | Active against cancer cell lines; CCR6 modulation |

| Biological Research | Biochemical pathway studies | Insights into neurotransmitter systems |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrrolidinone moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

1-(Azetidin-3-yl)pyrrolidin-2-one: Lacks the trifluoroacetate group, which may affect its reactivity and applications.

1-(Azetidin-3-yl)-1H-pyrazol-3-amine trifluoroacetate: Contains a pyrazole ring instead of a pyrrolidinone moiety, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

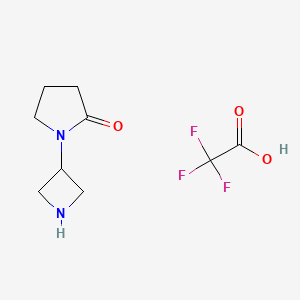

The compound's structure can be represented as follows:

- Chemical Formula: C7H10F3N2O2

- Molecular Weight: 202.16 g/mol

- CAS Number: 1706436-80-7

This compound exhibits biological activity primarily through modulation of specific receptors and enzymes. Notably, it has been identified as a potential modulator of the CCR6 receptor, which plays a crucial role in immune responses and inflammation. The modulation of this receptor can have therapeutic implications in conditions such as autoimmune diseases and cancer .

Biological Activity

Antitumor Activity:

Research indicates that compounds similar to 1-(Azetidin-3-yl)pyrrolidin-2-one exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell growth and induce apoptosis in tumor cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects:

The compound's ability to modulate immune responses suggests potential anti-inflammatory properties. By targeting the CCR6 receptor, it may reduce the recruitment of inflammatory cells to sites of tissue damage or infection .

Case Studies

-

Study on CCR6 Modulation:

A study published in a patent document detailed the synthesis and evaluation of azetidine derivatives as CCR6 modulators. The findings indicated that these compounds could effectively inhibit CCR6-mediated signaling pathways, leading to reduced inflammation in preclinical models . -

Antiproliferative Activity:

Another investigation focused on the antiproliferative effects of related pyrrolidine compounds against breast cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate, and how can reaction yields be optimized?

The synthesis of trifluoroacetate-containing azetidine derivatives often involves coupling reactions, deprotection steps, and salt formation. For example:

- Intermediate preparation : Use tert-butyl-protected azetidine precursors (e.g., tert-butyl 3-((((benzyloxy)carbonyl)amino)(diphenoxyphosphoryl)methyl)azetidine-1-carboxylate) followed by trifluoroacetic acid (TFA)-mediated deprotection to generate the azetidin-3-yl moiety .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2–2.0 equiv of TFA for deprotection) and monitor reaction progress via LC-MS or TLC. Typical yields for similar compounds range from 45% to 83% depending on purification methods .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- NMR spectroscopy : Use and NMR to confirm the azetidine ring (e.g., characteristic shifts at 3.0–4.0 ppm for azetidine protons) and trifluoroacetate counterion (δ ~160 ppm in ) .

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ mode to verify molecular ions (e.g., [M+H] or [M+Na]) and isotopic patterns for halogenated impurities .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns to detect residual solvents or byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store as a lyophilized powder at -20°C in airtight, moisture-resistant containers. Avoid repeated freeze-thaw cycles to prevent degradation .

- Handling : Use inert atmosphere (N/Ar) gloveboxes for hygroscopic intermediates. For solutions, employ anhydrous DMSO or acetonitrile to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of the trifluoroacetate group in biological activity?

- Counterion replacement : Synthesize analogous compounds with alternative counterions (e.g., HCl or tosylate salts) and compare bioactivity in receptor-binding assays (e.g., GPCR or kinase inhibition studies) .

- Solubility studies : Evaluate trifluoroacetate’s impact on aqueous solubility via shake-flask methods (pH 7.4 PBS buffer) and correlate with cellular uptake data .

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Case study : If NMR shows unexpected splitting (e.g., azetidine ring protons), perform - COSY or NOESY to confirm stereochemistry. For example, coupling constants (J = 5–8 Hz) can distinguish axial vs. equatorial protons .

- X-ray crystallography : For ambiguous cases, grow single crystals (e.g., using slow vapor diffusion with hexane/EtOAc) to resolve tautomeric forms or counterion placement .

Q. How can site-selective functionalization of the azetidine ring be achieved for SAR studies?

- Electrophilic substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the azetidine nitrogen. Optimize conditions with ligands like XPhos and bases (KPO) .

- Protection/deprotection : Temporarily protect the pyrrolidin-2-one carbonyl with tert-butyldimethylsilyl (TBS) groups to direct reactivity to the azetidine ring .

Q. Methodological Guidance

- Contradiction analysis : If biological assay results conflict with computational docking predictions, validate binding poses via mutagenesis (e.g., alanine scanning of receptor residues) .

- Scale-up challenges : For multi-step syntheses, optimize chromatography-free purification (e.g., recrystallization in EtOAc/hexane) to reduce solvent waste .

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c10-7-2-1-3-9(7)6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLEQWGWVHAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706436-80-7 | |

| Record name | 1-(Azetidin-3-yl)pyrrolidin-2-one; TFA salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.